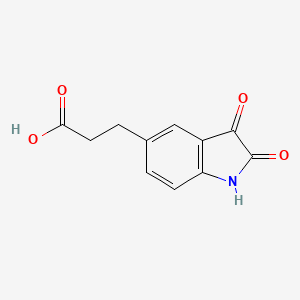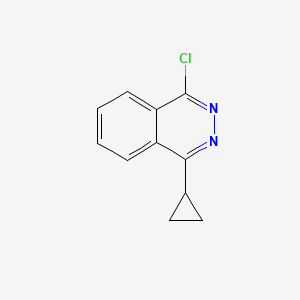
1-Chloro-4-cyclopropylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-cyclopropylphthalazine is a chemical compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 . It is listed under CAS Number: 1478359-68-0 .
Molecular Structure Analysis
The molecular structure of a compound plays a significant role in its properties and reactivity. While specific structural information for 1-Chloro-4-cyclopropylphthalazine is not available, studies on similar compounds suggest that weak hydrogen bonding can significantly influence the crystal packing .Physical And Chemical Properties Analysis
1-Chloro-4-cyclopropylphthalazine has a molecular weight of 204.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Inhibitory Activities
Research on 1-Chloro-4-cyclopropylphthalazine and its derivatives has shown significant potential in various scientific areas, particularly in the development of inhibitors for specific enzymes. One notable study involves the synthesis of various 4-benzylamino-1-chloro-6-substituted phthalazines, which were evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of intracellular signaling pathways. These compounds demonstrated potent PDE5-inhibitory activities, with some derivatives exhibiting more potency than established inhibitors. Additionally, certain derivatives showed vasorelaxant activity in isolated porcine coronary arteries, suggesting potential applications in cardiovascular research (Watanabe et al., 1998).
Biological Screening and Anticancer Potential
Further extending the applications of phthalazine derivatives, another study focused on the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives. These compounds were synthesized through condensation reactions and evaluated for their antimicrobial activities. Some of the synthesized derivatives exhibited promising effects against both Gram-positive and Gram-negative bacteria and fungi, highlighting their potential in antimicrobial therapy (El-Wahab et al., 2011).
A distinct study synthesized a new series of phthalazine derivatives starting from 1-chloro-4-(4-phenoxyphenyl)phthalazine. These derivatives were screened for their anticancer activity against various human tumor cell lines. Some compounds showed significant cytotoxic effects, comparable to or exceeding that of doxorubicin, a standard chemotherapeutic agent. This research suggests that phthalazine derivatives could be a fertile ground for developing new anticancer agents (Behalo et al., 2017).
Vascular Endothelial Growth Factor Receptor Inhibition
In the context of cancer and angiogenesis research, PTK787/ZK 222584, a derivative involving the phthalazine structure, was identified as a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This compound impaired VEGF-induced responses and tumor growth in various models, demonstrating the therapeutic potential of phthalazine derivatives in treating solid tumors and diseases where angiogenesis plays a crucial role (Wood et al., 2000).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that phthalazine derivatives have received considerable attention as antitumor agents . A successful example is Vatalanib (PTK-787), which is a VEGFR (vascular endothelial growth factor receptor) inhibitor .
Mode of Action
The exact mode of action of 1-Chloro-4-cyclopropylphthalazine It can be inferred from the related phthalazine derivatives that they might interact with their targets and cause changes that lead to their antitumor activity .
Biochemical Pathways
The specific biochemical pathways affected by 1-Chloro-4-cyclopropylphthalazine It is known that 1,4-disubstituted phthalazines, a group to which this compound belongs, have been associated with antitumor activity . Therefore, it can be inferred that this compound might affect pathways related to tumor growth and proliferation.
Result of Action
The molecular and cellular effects of 1-Chloro-4-cyclopropylphthalazine Based on the known antitumor activity of related phthalazine derivatives, it can be inferred that this compound might have similar effects .
Propriétés
IUPAC Name |
1-chloro-4-cyclopropylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-9-4-2-1-3-8(9)10(13-14-11)7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGRNXPVMBSKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-cyclopropylphthalazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)
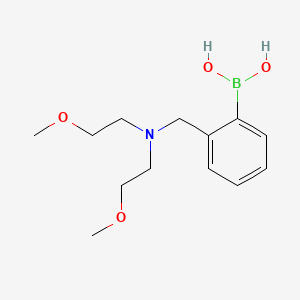
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)
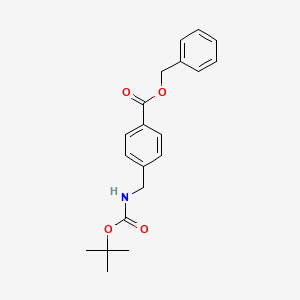
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2579777.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
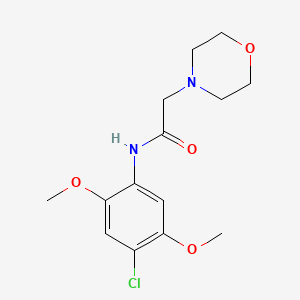

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)
